molecular formula C17H12F2 B11862705 1-(4-(Difluoromethyl)phenyl)naphthalene

1-(4-(Difluoromethyl)phenyl)naphthalene

Cat. No.: B11862705
M. Wt: 254.27 g/mol
InChI Key: HUEDVIYCRBEYFB-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group that contains a difluoromethyl group at the para position.

Preparation Methods

The synthesis of 1-(4-(Difluoromethyl)phenyl)naphthalene typically involves the introduction of the difluoromethyl group into the aromatic system. One common method is the use of difluoromethylation reagents in a reaction with a suitable aromatic precursor. For instance, the reaction of 4-bromophenylnaphthalene with a difluoromethylating agent under palladium-catalyzed conditions can yield the desired product . Industrial production methods often involve large-scale difluoromethylation processes that utilize specialized reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-(Difluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethyl)phenyl)naphthalene exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, which can lead to desired therapeutic outcomes .

Comparison with Similar Compounds

1-(4-(Difluoromethyl)phenyl)naphthalene can be compared with other difluoromethylated aromatic compounds, such as:

Properties

Molecular Formula

C17H12F2

Molecular Weight

254.27 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H12F2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H

InChI Key

HUEDVIYCRBEYFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(F)F

Origin of Product

United States

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